Adomet

Catalog No.
S641467
CAS No.
52248-03-0
M.F
C22H30N6O8S2
M. Wt
570.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adomet

CAS Number

52248-03-0

Product Name

Adomet

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate

Molecular Formula

C22H30N6O8S2

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C15H22N6O5S.C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10)/t7-,8+,10+,11+,14+,27?;/m0./s1

InChI Key

VHPOFDUCFKOUHV-XKGORWRGSA-N

SMILES

Array

Synonyms

Ademetionine, AdoMet, FO 1561, FO-1561, FO1561, Gumbaral, S Adenosyl L Methionine, S Adenosylmethionine, S Adenosylmethionine Sulfate Tosylate, S Amet, S-Adenosyl-L-Methionine, S-Adenosylmethionine, S-Adenosylmethionine Sulfate Tosylate, SAM-e, Samyr

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

The exact mass of the compound 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine tosylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Adenosine. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Adomet (CAS 52248-03-0), chemically known as S-adenosyl-L-methionine p-toluenesulfonate (SAMe tosylate), is the universally preferred stabilized salt form of the primary biological methyl donor . In its unstabilized free base form, S-adenosyl-L-methionine is notoriously unstable, degrading rapidly at room temperature and in aqueous environments. The p-toluenesulfonate salt formulation resolves this critical vulnerability by providing a robust, crystalline solid that maintains structural integrity and biological activity during storage and handling . For procurement professionals and researchers, Adomet tosylate represents the industry-standard benchmark, offering an optimal balance of high water solubility (up to 100 mg/mL), extended shelf-life at -20°C, and direct compatibility with downstream enzymatic and epigenetic assays .

Attempting to substitute Adomet tosylate with unstabilized SAMe free base or simple halide salts leads to rapid and catastrophic assay failure [1]. Unstabilized SAMe undergoes rapid intramolecular nucleophilic attack, cleaving into methylthioadenosine (MTA) and homoserine lactone within hours at room temperature. Furthermore, the biologically active (S,S)-diastereomer spontaneously epimerizes into the inactive (R,S)-form in the absence of a stabilizing counterion [2]. This inactive epimer not only reduces the effective concentration of the methyl donor but also acts as a competitive inhibitor in methyltransferase assays, severely skewing kinetic data and causing false negatives in drug discovery workflows [1]. Procurement must specify the tosylate salt to ensure reproducible, artifact-free performance.

Long-Term Solid-State Stability and Assay Retention

The p-toluenesulfonate salt of SAMe demonstrates exceptional long-term stability compared to unstabilized forms. In controlled stability testing at 25°C and 60% relative humidity, SAMe tosylate retained 93.9% of its initial assay after 6 months [1]. In stark contrast, unstabilized SAMe free base breaks down rapidly at room temperature, losing the majority of its activity within days. This quantitative retention allows facilities to procure Adomet in bulk without the risk of rapid batch degradation [1].

Evidence DimensionResidual active compound assay after 6 months at 25°C / 60% RH
Target Compound Data93.9% residual SAMe assay
Comparator Or BaselineUnstabilized SAMe (rapid degradation within days at 25°C)
Quantified DifferenceExtension of room-temperature viability from days to >6 months
Conditions25°C and 60% relative humidity over 6 months

Enables bulk procurement and extended storage without continuous lot-to-lot variation caused by degradation.

Prevention of Intramolecular Cleavage via Steric Hindrance

The large p-toluenesulfonate anion in Adomet specifically prevents the spontaneous degradation pathways that plague simple SAMe salts. The bulky tosylate counterion increases steric hindrance around the sulfonium center, physically blocking the intramolecular attack that normally cleaves SAMe into methylthioadenosine (MTA) and homoserine lactone [1]. While SAMe free base exhibits a half-life of approximately 16 hours in aqueous buffer at pH 8, the tosylate salt maintains structural integrity significantly longer, ensuring consistent dosing during extended laboratory protocols [2].

Evidence DimensionResistance to intramolecular nucleophilic cleavage
Target Compound DataHigh steric hindrance blocking MTA formation
Comparator Or BaselineSAMe free base / simple salts (half-life ~16h at pH 8)
Quantified DifferenceSignificant reduction in spontaneous cleavage rates due to anion size
ConditionsAqueous solution, neutral to slightly alkaline pH

Prevents the accumulation of MTA, a potent feedback inhibitor of methyltransferases, during prolonged assays.

Preservation of Diastereomeric Purity

Natural SAMe exists as the biologically active (S,S)-diastereomer, which is prone to spontaneous epimerization into the inactive (R,S)-form. NMR spectroscopic analysis confirms that the p-toluenesulfonate salt stabilizes the chiral center at the sulfonium ion. At room temperature, Adomet tosylate shows no change in the ratio of the active (S)-diastereomer to the inactive (R)-diastereomer over extended periods [1]. Conversely, unstabilized SAMe in solution can rapidly epimerize, converting up to 50% of the active compound into an inactive competitive inhibitor [1].

Evidence DimensionRate of epimerization to the inactive (R,S)-diastereomer
Target Compound DataNo significant change in (S)/(R) ratio at room temperature
Comparator Or BaselineUnstabilized SAMe (rapid epimerization toward a 50:50 mixture)
Quantified DifferenceNear-total suppression of spontaneous epimerization
ConditionsRoom temperature handling and storage

Guarantees that the procured mass directly translates to biologically active methyl donor capacity without inhibitor contamination.

High-Throughput Screening (HTS) of Epigenetic Targets

Because Adomet tosylate resists spontaneous cleavage into MTA (a known pan-methyltransferase inhibitor), it is the mandatory choice for HTS assays targeting DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs). Its extended aqueous stability prevents baseline drift and false negatives over multi-hour screening windows .

Pharmaceutical and Nutraceutical Formulation

The solid-state stability of the tosylate salt—retaining ~94% assay over 6 months at room temperature—makes it uniquely suited for tableting and encapsulation. Unstabilized SAMe cannot be manufactured into solid dosage forms due to extreme hygroscopicity and rapid thermal degradation [1].

Enzyme Kinetics and Structural Biology

Accurate Michaelis-Menten kinetic modeling requires precise knowledge of the active substrate concentration. The ability of Adomet tosylate to lock the molecule in the active (S,S)-diastereomer prevents the introduction of the (R,S)-epimer, which would otherwise act as a competitive inhibitor and confound structural or kinetic data .

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

570.15665428 Da

Monoisotopic Mass

570.15665428 Da

Heavy Atom Count

38

Drug Classes

Breast Feeding; Lactation; Milk, Human; Complementary Therapies

Metabolism Metabolites

Significant first-pass metabolism in the liver. Approximately 50% of S-Adenosylmethionine (SAMe) is metabolized in the liver. SAMe is metabolized to S-adenosylhomocysteine, which is then metabolized to homocysteine. Homocysteine can either be metabolized to cystathionine and then cysteine or to methionine. The cofactor in the metabolism of homocysteine to cysteine is vitamin B6. Cofactors for the metabolism of homocysteine to methionine are folic acid, vitamin B12 and betaine.

Dates

Last modified: 08-15-2023
1.Chiang, P.K. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase. Pharmacology & Therapeutics 77(2), 115-134 (1998).

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